奥扎格雷钠

描述

Ozagrel sodium is a thromboxane A2 synthesis inhibitor used in several countries for patients with noncardioembolic ischemic stroke, despite limited evidence of its benefits. It functions by inhibiting the synthesis of thromboxane A2, a substance that contributes to blood clot formation and vasoconstriction, thereby potentially reducing the risk of thrombosis and improving blood flow in ischemic conditions (Wada et al., 2016).

Synthesis Analysis

The synthesis of sodium ozagrel involves a multi-step chemical process starting from ethyl 4-methyl cinnamate. This compound is first brominated using N-bromosuccinimide (NBS) to yield ethyl 4-bromomethyl cinnamate. This intermediate is then condensed with imidazole in an ionic liquid environment, specifically N-n-butylpyridinium tetrafluoroborate. Following condensation, the product undergoes hydrolysis, leading to the formation of ozagrel sodium with an overall yield of about 67% (Juan, 2007).

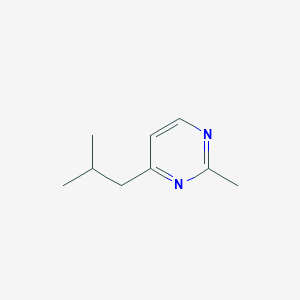

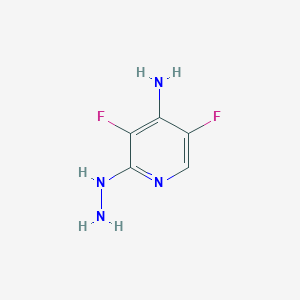

Molecular Structure Analysis

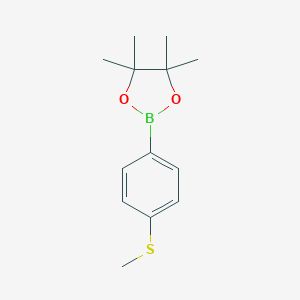

Although specific details on the molecular structure analysis of ozagrel sodium were not directly available from the searched articles, the synthesis process and the chemical reactions involved provide insight into its molecular structure. Ozagrel sodium's structure is derived from cinnamic acid derivatives, indicating a benzene ring core modified with a propenoic acid chain and further functionalized to include the sodium salt form, enhancing its solubility and bioavailability.

Chemical Reactions and Properties

Ozagrel sodium, as a selective thromboxane A2 synthetase inhibitor, primarily interferes with the enzymatic conversion of prostaglandin H2 to thromboxane A2, a potent vasoconstrictor and platelet aggregation inducer. This action highlights its chemical property as an inhibitor within the arachidonic acid pathway, showcasing its specificity towards thromboxane A2 synthase without significantly affecting other cyclooxygenase products.

Physical Properties Analysis

The physical properties of ozagrel sodium, such as solubility in various solvents, melting point, and stability, are essential for its formulation and therapeutic efficacy. While the articles reviewed do not provide explicit details on these properties, the synthesis and chemical nature of ozagrel sodium suggest it is formulated as a sodium salt to improve solubility in aqueous solutions, facilitating its administration as an intravenous or oral therapeutic agent.

Chemical Properties Analysis

Ozagrel sodium's chemical properties, including its reactivity with biological molecules, interaction with serum albumins, and binding affinity to thromboxane A2 synthase, play critical roles in its pharmacodynamic profile. Spectroscopic studies on its interaction with bovine serum albumin using fluorescence, UV-vis absorption, and Fourier-transform infrared (FT-IR) spectroscopy under physiological conditions have shown that ozagrel sodium can bind to serum proteins, affecting its distribution and efficacy (Guo et al., 2009).

科学研究应用

缺血性卒中治疗:奥扎格雷钠已被广泛研究用于治疗非心源性缺血性卒中患者,特别是血栓栓塞性卒中和腔隙性梗塞。它是一种血栓素 A2 合成抑制剂。然而,结果好坏参半。虽然一些研究表明它没有显着改善功能结果,但已观察到它可以安全使用 (Wada 等人,2016)。

联合治疗:涉及奥扎格雷钠和其他药物(如自由基清除剂依达拉奉)的联合治疗已显示出与单独使用奥扎格雷相比,急性缺血性卒中患者的预后得到改善。这表明它与其他治疗方法联合使用时的潜在有效性 (Takabatake 等人,2003)。

光化学血栓形成:已在大鼠模型中研究了奥扎格雷钠的治疗功效和治疗光化学诱导的血栓性脑梗死的时间窗。它表明早期给药可以显着减少梗塞体积,但有效性会随着治疗延迟而降低 (Arii 等人,2002)。

急性缺血性卒中的荟萃分析:对随机对照试验的系统评价表明,奥扎格雷在治疗期间有效改善急性缺血性卒中患者的神经损伤。然而,其对死亡或残疾的长期影响的证据有限,表明需要更多高质量的研究 (Zhang 等人,2012)。

CYP2D6 活性:已观察到奥扎格雷钠影响 CYP2D6 活性,CYP2D6 是药物代谢中的重要酶。发现它可以诱导 CYP2D6 活性,这对服用多种药物的个体的药物相互作用和个性化医疗有影响 (Wu 等人,2007)。

脑血管痉挛的联合治疗:发现奥扎格雷钠与法舒地尔盐酸盐的组合比单独使用奥扎格雷更有效地降低动脉瘤性蛛网膜下腔出血后的脑血管痉挛发生率 (Nakashima 等人,1998)。

心肌缺血和慢性心力衰竭:研究还探讨了奥扎格雷钠在治疗冠心病引起的心肌缺血和慢性心力衰竭中的潜力,在改善心脏功能和运动耐量方面显示出有希望的结果 (Zhang De-zhi, 2010; Dong Meizhe, 2015)。

视网膜动脉阻塞:有证据表明奥扎格雷钠可能对治疗急性视网膜动脉阻塞有用,防止血栓恶化和改善视野缺损 (Kato 等人,1997)。

安全和危害

未来方向

属性

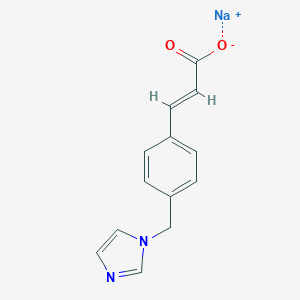

IUPAC Name |

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYJCOBUTXCBR-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172327 | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ozagrel sodium | |

CAS RN |

189224-26-8 | |

| Record name | Ozagrel sodium [JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZAGREL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)

![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)

![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)